molecular formula C38H52NOPS B6290199 [S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2509201-09-4

[S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290199
CAS RN: 2509201-09-4
M. Wt: 601.9 g/mol
InChI Key: MWJGYFSGTDMIEO-BYBZHDMHSA-N
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Description

This compound is a phosphorus-containing compound with the molecular formula C38H52NOPS . It is a white to off-white powder .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder . Its molecular weight is 601.9 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Sulfinamides in Asymmetric Synthesis

Sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The methodologies developed using sulfinamides offer access to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are pivotal in the synthesis of natural products and therapeutically relevant compounds. This highlights the role of sulfinamide derivatives in facilitating asymmetric synthesis, underpinning their importance in medicinal chemistry and drug development (Philip et al., 2020).

Phosphorus-Containing Compounds in Catalysis

Transition metal phosphides, including those with phosphino groups, have emerged as a class of high-activity, stable catalysts for hydroprocessing, demonstrating superior performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). Such compounds, with their unique physical properties and catalytic efficiency, play a critical role in refining processes, especially in the context of environmental regulations limiting sulfur content in fuels. The development and application of these catalysts reflect the ongoing advancements in catalytic materials designed to meet industrial and environmental demands (Oyama et al., 2009).

Environmental and Toxicological Studies

Research on the environmental and biological effects of similar organosilicon and phosphorus-containing compounds provides insights into their stability, degradation pathways, and potential ecological impacts. Studies on the degradation of polymers using phosphorus-containing agents underscore the importance of understanding chemical interactions and environmental degradation mechanisms. This knowledge is vital for developing sustainable materials and mitigating environmental pollution (Mitova et al., 2013).

Future Directions

The future directions for the use and study of this compound are not specified in the search results. Given that it’s sold for research purposes , it’s likely that it will continue to be used in various scientific studies.

properties

IUPAC Name

(R)-N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJGYFSGTDMIEO-BYBZHDMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S(R)]-N-[(R)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

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